6-Amino-2-bromo-3,4-dimethylphenol
Description
6-Amino-2-bromo-3,4-dimethylphenol is a halogenated phenolic compound characterized by a benzene ring substituted with an amino group (-NH₂) at position 6, a bromine atom at position 2, and methyl groups (-CH₃) at positions 3 and 2. This structural complexity imparts unique physicochemical properties, such as moderate polarity due to the amino and hydroxyl groups, and enhanced stability from bromine and methyl substituents.
Properties
IUPAC Name |
6-amino-2-bromo-3,4-dimethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-4-3-6(10)8(11)7(9)5(4)2/h3,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTOGSVNGRJHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3,4-dimethylphenol typically involves the bromination of 3,4-dimethylphenol followed by amination. One common method includes the following steps:
Bromination: 3,4-dimethylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.
Amination: The brominated product is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-bromo-3,4-dimethylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction reactions can modify the phenolic group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce nitro derivatives.
Scientific Research Applications
6-Amino-2-bromo-3,4-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-bromo-3,4-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino and bromo substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. The phenolic group can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-Amino-2-bromo-3,4-dimethylphenol | Br (C2), NH₂ (C6), CH₃ (C3, C4) | -OH, -NH₂, -Br | ~234.08 |
| 6-Amino-2,4-dimethylphenol | CH₃ (C2, C4), NH₂ (C6) | -OH, -NH₂ | ~151.19 |
| 4-Bromo-2-nitrophenol | Br (C4), NO₂ (C2) | -OH, -NO₂, -Br | ~218.00 |
| 2,4-Dimethylphenol | CH₃ (C2, C4) | -OH | ~122.16 |
Toxicity and Environmental Behavior
Toxicity Data ():
- 6-Amino-2,4-dimethylphenol: Exhibits relatively low toxicity indices (values: 0.89, 0.59, 0.94), likely due to the absence of electronegative halogens .
Biodegradability:
- 2,4-Dimethylphenol: Degrades efficiently under denitrifying conditions, as shown in studies by Puig-Grajales et al. (2003) .
- This compound: Predicted to have lower biodegradability due to bromine’s inhibitory effect on microbial activity, similar to halogenated phenols like 2,4-dichlorophenol .
Analytical Detection Methods
Chromatographic techniques (e.g., GC-MS) are commonly used for phenolic compounds:
- 2,4-Dimethylphenol and 2,4-dichlorophenol were detected in environmental samples using gas chromatography with mass spectrometry (GC-MS) .
- Brominated analogs like 4-bromo-2-nitrophenol require specialized columns due to their higher molecular weight and polarity .
Biological Activity
Overview
6-Amino-2-bromo-3,4-dimethylphenol (CAS Number: 854663-56-2) is an organic compound derived from phenol, notable for its unique structure characterized by the presence of amino and bromo substituents on a dimethyl-substituted benzene ring. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula: C8H10BrNO
- Molecular Weight: 216.08 g/mol
- Structure: Chemical Structure
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The compound's amino group can engage in hydrogen bonding, while the bromo group may participate in halogen bonding, enhancing its binding affinity to biological targets. Furthermore, the phenolic group can undergo redox reactions, contributing to its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound's ability to interfere with cell cycle progression also contributes to its anticancer effects.
Case Studies
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology: Disc diffusion method was employed.
- Results: Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.
-
Anticancer Activity Assessment:
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Methodology: MTT assay was utilized to measure cell viability.
- Results: The compound demonstrated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Amino-4-bromophenol | Moderate | Low |
| 6-Amino-2,4-dimethylphenol | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
